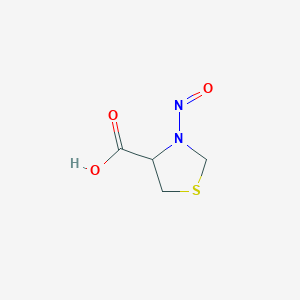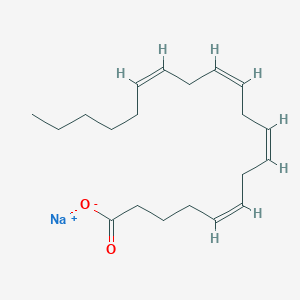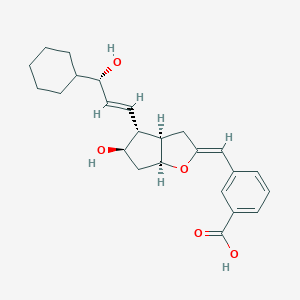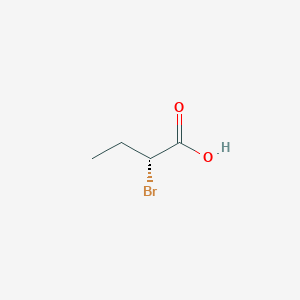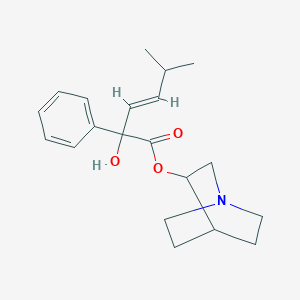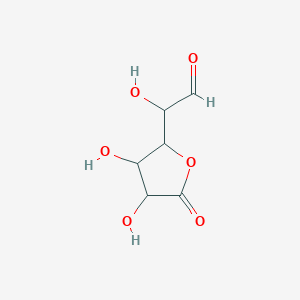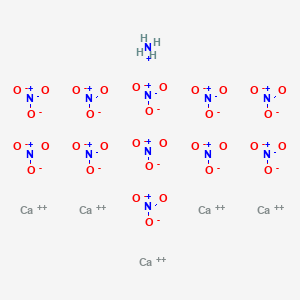
Bis(triphenylphosphine)nickel(II)chloride
説明
Synthesis Analysis
Synthesis of bis(triphenylphosphine)nickel(II) chloride involves reactions of nickel(II) salts with triphenylphosphine. Various methods have been developed to synthesize this compound, reflecting its importance in chemical research.
Molecular Structure Analysis
The molecular structure of bis(triphenylphosphine)nickel(II) chloride is characterized by a nickel center coordinated to two chloride ions and two triphenylphosphine ligands. This structure has been studied through various spectroscopic and X-ray crystallography techniques, revealing insights into its geometry and electronic structure.
Chemical Reactions and Properties
Bis(triphenylphosphine)nickel(II) chloride is known for its reactivity in various chemical reactions. It participates in catalytic processes, oxidative addition reactions, and serves as a precursor to other nickel-based complexes. Its chemical properties have been explored in the context of organometallic and coordination chemistry, demonstrating its versatility and utility in synthesis.
Physical Properties Analysis
The physical properties of bis(triphenylphosphine)nickel(II) chloride, such as solubility, melting point, and stability, are crucial for its handling and application in chemical reactions. Studies have focused on understanding these properties to optimize its use in practical applications.
Chemical Properties Analysis
The chemical properties of bis(triphenylphosphine)nickel(II) chloride include its redox behavior, ligand exchange reactions, and coordination chemistry. These properties are central to its role in catalysis and the synthesis of complex molecules.
For detailed insights and further reading on bis(triphenylphosphine)nickel(II) chloride, the following references provide comprehensive information on its synthesis, structure, reactivity, and applications:
- Ashley-Smith, J., Green, M., & Stone, F. (1969). Reactions of low-valent metal complexes with fluorocarbons. Part VII. Bis(triphenylphosphine)(π-ethylene)nickel and tetrakis(methyldiphenylphosphine)nickel Journal of The Chemical Society A: Inorganic, Physical, Theoretical.
- Bronzan-Planinić, P., & Meider, H. (1984). Synthesis and Characterization of Cobalt(II), Nickel(II) and Copper(II) Chloride Complexes with Bis[(diphenylphosphinyl)methyl] phenylphosphine Oxide and Bis[(diphenylphosphinyl)methyl]phosphinic Acid Croatica Chemica Acta.
- Leowanawat, P., et al. (2012). trans-Chloro(1-naphthyl)bis(triphenylphosphine)nickel(II)/PCy3 catalyzed cross-coupling of aryl and heteroaryl neopentylglycolboronates with aryl and heteroaryl mesylates and sulfamates at room temperature The Journal of organic chemistry.
科学的研究の応用
It stabilizes the oxidative photo-degradation of cis-1,4-poly(butadiene) through mechanisms like ultraviolet screening, catalytic decomposition of hydroperoxides, and radical trapping (Lala & Rabek, 1981).
The compound catalyzes the addition of steroidal acetylenes with allyl alcohols to introduce functionalized side chains, such as those in ganoderic acid, a novel angiotensin converting enzyme inhibitor (Trust, Kulawiec, & Hammes, 1993).
It is used in comparing the catalytic activities of ethylene-nickel(0) complexes and nickel(II) complexes in hydrosilylation reactions (Kiso et al., 1973).
Bis(triphenylphosphine)nickel(II)chloride serves as a catalyst for Suzuki-Miyaura cross-coupling, yielding good to moderate results for electron-deficient aryl halides (Bernhammer & Huynh, 2014).
The compound is utilized for the Suzuki-Miyaura cross-coupling of aryl and heteroaryl neopentylglycolboronates with aryl and heteroaryl mesylates and sulfamates at room temperature (Leowanawat et al., 2012).
It has been used for living radical polymerization of methyl methacrylate with narrow molecular weight distributions and bimodal molecular weight distributions (Uegaki et al., 1997).
As a catalyst for Suzuki cross-coupling reactions between aryl chlorides and arylboronic acids (Zhong et al., 2006).
The compound can be used for sensing anions and synthesis of nickel sulfide and oxide nanoparticles (Sathiyaraj et al., 2015).
It is an efficient precatalyst for Suzuki-Miyaura coupling reactions of aryl chlorides, giving better yields for activated arylboronic acids (Lei, Obregon, & Alla, 2013).
It acts as a catalyst for selective cross-coupling of 2-chloropyridine with methylmagnesium bromide (Isobe, Nakamura, & Kawaguchi, 1980).
The compound is a catalyst precursor for the oligomerisation of butadiene to cyclic or linear dimers, polymers, and oligomers (Grenouillet, 1983).
Used in the cyclotrimerization of alkynes by nickel(0) catalysts (Eisch & Galle, 1975).
Catalyzes the H-D exchange reaction of C2D4 and C2H4 in the presence of molecular hydrogen at room temperature (Ando et al., 1971).
A facile, efficient catalyst for nickel-catalyzed carbon-nitrogen coupling reactions (Chen & Yang, 2007).
Used for catalytic dehalogenation of aryl chlorides in isopropyl alcohol without reducing agent (Zhou et al., 2009).
Effectively catalyzes ethylene dimerization in bromobenzene at 0°C under 76 cmHg when activated with silver perchlorate (Koike et al., 1977).
A catalyst for the trimerization of diphenylacetylene (Eisch et al., 1986).
Utilized in chemical reactions involving ketene switching (Sugai et al., 1988).
Involved in the thermolysis process yielding organonickel products (Miller et al., 1974).
Reacts with fluorocarbons to form complexes (Ashley-Smith et al., 1969).
Safety And Hazards
Bis(triphenylphosphine)nickel(II)chloride is considered hazardous. It can cause severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It may also cause cancer. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, and do not eat, drink, or smoke when using this product .
特性
IUPAC Name |
dichloronickel;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRJXVVKPBZPAN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2NiP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Bis(triphenylphosphine)nickel(II) chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20568 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bis(triphenylphosphine)nickel(II)chloride | |
CAS RN |
14264-16-5 | |
| Record name | Bis(triphenylphosphine)nickel dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14264-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel, dichlorobis(triphenylphosphine)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(triphenylphosphine)nickel(II) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





